![molecular formula C13H14F3N3 B14229230 4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-83-8](/img/structure/B14229230.png)
4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is an organic compound that features a piperazine ring substituted with a trifluoromethyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with piperazine and a cyanating agent. One common method includes the use of copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted derivatives, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: A compound with a similar structure but without the carbonitrile group.
4-(Trifluoromethyl)benzylamine: Another related compound with a trifluoromethyl group attached to a benzylamine moiety.
Propiedades
Número CAS |
827322-83-8 |
|---|---|
Fórmula molecular |
C13H14F3N3 |
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
4-[4-methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C13H14F3N3/c1-10-2-3-11(8-12(10)13(14,15)16)19-6-4-18(9-17)5-7-19/h2-3,8H,4-7H2,1H3 |
Clave InChI |
UNWSCDPJAWHMPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCN(CC2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
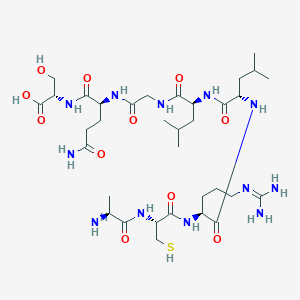
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
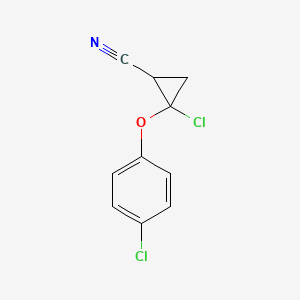
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
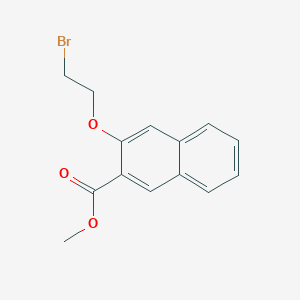
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
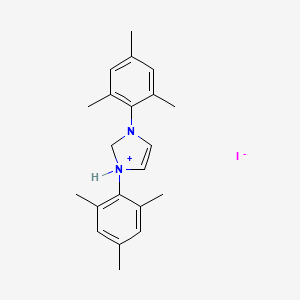

![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)

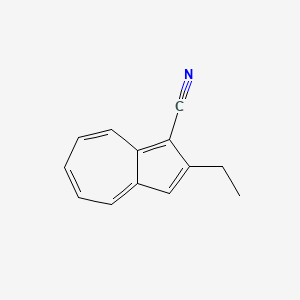
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
